TRC160334
Overview
Description
TRC160334 is a hydroxylase inhibitor of hypoxia-inducible factor (HIF). It is primarily used in research related to ischemia/reperfusion injury. This compound has shown potential in protecting against kidney damage and promoting renal recovery by stabilizing and activating nuclear hypoxia-inducible factor-1 (HIF-1) in cells .
Preparation Methods
The synthesis of TRC160334 involves the preparation of a novel hypoxia-inducible factor hydroxylase inhibitor. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized and evaluated for its ability to stabilize hypoxia-inducible factor-α and activate hypoxia-inducible factor in Hep3B cells .
Chemical Reactions Analysis
TRC160334 undergoes various chemical reactions, primarily focusing on its interaction with hypoxia-inducible factor hydroxylase. The compound shows dose-dependent stabilization of nuclear hypoxia-inducible factor-1 and transcriptional activation of hypoxia-inducible factor-1 target genes such as erythropoietin and adrenomedullin . Common reagents and conditions used in these reactions include concentrations ranging from 75 to 400 micromolar in Hep3B cells for four hours . The major products formed from these reactions are the stabilized hypoxia-inducible factor-1 and the induced expression of hypoxia-inducible factor-targeted genes .
Scientific Research Applications
TRC160334 has several scientific research applications, including:
Ischemia/Reperfusion Injury: The compound is used to study its effects on ischemia/reperfusion injury, particularly in the kidneys.
Inflammatory Bowel Disease: This compound has been evaluated in animal models of colitis, where it demonstrated significant improvement in disease endpoints, including reduced body weight loss, disease activity index, and colonic damage.
Hypoxia-Inducible Factor Activation: The compound is used to study the stabilization and activation of hypoxia-inducible factor-1 in various cell lines, leading to the expression of hypoxia-inducible factor-targeted genes.
Mechanism of Action
TRC160334 exerts its effects by inhibiting hypoxia-inducible factor hydroxylase, leading to the stabilization of hypoxia-inducible factor-α. This stabilization results in the activation of hypoxia-inducible factor-1, which then induces the expression of target genes involved in cellular responses to low oxygen levels . The molecular targets and pathways involved include hypoxia-inducible factor-1 and its downstream target genes such as erythropoietin and adrenomedullin .
Comparison with Similar Compounds
TRC160334 is unique in its ability to inhibit hypoxia-inducible factor hydroxylase and stabilize hypoxia-inducible factor-1. Similar compounds include other hypoxia-inducible factor hydroxylase inhibitors, such as dimethyloxalylglycine and roxadustat. These compounds also target hypoxia-inducible factor hydroxylase but may differ in their specific molecular interactions and efficacy .
Properties
IUPAC Name |
2-[(5-hydroxy-3-oxo-8-thia-2,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),4,6-triene-4-carbonyl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c18-9(19)6-15-11(20)10-12(21)16-14-17(13(10)22)7-4-2-1-3-5-8(7)23-14/h21H,1-6H2,(H,15,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGVHWUWINDVLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=NC(=C(C(=O)N23)C(=O)NCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1293289-69-6 | |
Record name | TRC-160334 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293289696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRC-160334 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/692H4HF1JI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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